An In-depth Technical Guide to (2R)-Vildagliptin: Chemical Structure, Properties, and Experimental Analysis
An In-depth Technical Guide to (2R)-Vildagliptin: Chemical Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-Vildagliptin is the R-enantiomer of Vildagliptin (B1682220), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[] Vildagliptin is an oral anti-hyperglycemic agent utilized in the management of type 2 diabetes mellitus.[2][3][4][5] Its therapeutic effect is derived from preventing the degradation of incretin (B1656795) hormones, which play a crucial role in glucose homeostasis.[2][4] This document provides a comprehensive technical overview of (2R)-Vildagliptin, focusing on its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. (2R)-Vildagliptin can also serve as an experimental control in research involving its active (2S)-enantiomer.[6]
Chemical Structure and Properties
(2R)-Vildagliptin is a pyrrolidine-carbonitrile derivative.[7] The chemical and physical properties of (2R)-Vildagliptin are summarized below.
2.1 Chemical Structure
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IUPAC Name: (2R)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile[][7]
-
Synonyms: Vildagliptin Related Compound A, (2R)-LAF237[][6]
Figure 1: 2D Chemical Structure of (2R)-Vildagliptin
2.2 Physicochemical Properties
The key physicochemical properties of (2R)-Vildagliptin are presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C17H25N3O2 | [][6][8][9] |
| Molecular Weight | 303.406 g/mol | [][6] |
| Appearance | Off-White to Pale Beige Solid | [] |
| Melting Point | 147-151 °C | [] |
| Boiling Point | 531.3 ± 50.0 °C (Predicted) | [10] |
| Solubility (Water) | 1.75 g/L | [2] |
| LogP | 1.50308 | [10] |
| pKa | Basic in nature, ionizes in acidic media. | [11] |
| Purity | ≥ 98% | [] |
Mechanism of Action: DPP-4 Inhibition
Vildagliptin exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[2][4][12] DPP-4 is a serine exopeptidase that is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[][4][13]
These incretin hormones are released by the intestine in response to food intake and are crucial for maintaining glucose homeostasis.[4][13] They stimulate insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from pancreatic α-cells in a glucose-dependent manner.[2][4][13] In patients with type 2 diabetes, the incretin effect is diminished.[4]
By inhibiting DPP-4, Vildagliptin prevents the inactivation of GLP-1 and GIP, thereby prolonging their activity.[][4] This leads to increased insulin secretion and reduced glucagon levels, ultimately resulting in improved glycemic control without a significant risk of hypoglycemia.[3][4]
Caption: Vildagliptin's mechanism of action via DPP-4 inhibition.
Experimental Protocols
This section details methodologies for the synthesis and quantitative analysis of (2R)-Vildagliptin.
4.1 Synthesis of (2R)-Vildagliptin
An efficient, high-yield synthesis of Vildagliptin has been reported, starting from L-proline (for the (2S)-enantiomer, a similar process would apply for the (2R)-enantiomer starting with D-proline). The key steps are outlined below.[14]
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Step 1: Acylation of Proline
-
Reactants: L-proline, Chloroacetyl chloride.
-
Solvent: Tetrahydrofuran (THF).
-
Procedure: Chloroacetyl chloride is added dropwise to a solution of L-proline in THF at 0 °C. The mixture is stirred to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.[14]
-
-
Step 2: Nitrile Formation
-
Reactants: (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, Acetonitrile (B52724).
-
Catalyst: Sulfuric acid.
-
Procedure: The product from Step 1 is reacted with acetonitrile in the presence of sulfuric acid to produce (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[14]
-
-
Step 3: Synthesis of 3-Aminoadamantanol
-
Reactants: 1-Aminoadamantane hydrochloride, Sulfuric acid, Nitric acid.
-
Catalyst: Boric acid.
-
Procedure: 1-Aminoadamantane hydrochloride is oxidized using a mixture of sulfuric and nitric acid with boric acid as a catalyst to yield 3-aminoadamantanol.[14]
-
-
Step 4: Final Coupling
-
Reactants: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, 3-Aminoadamantanol.
-
Procedure: The products from Step 2 and Step 3 are reacted to form the final Vildagliptin product.[14]
-
4.2 Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Several reversed-phase HPLC (RP-HPLC) methods have been developed for the quantitative determination of Vildagliptin in pharmaceutical dosage forms.[15][16][17] A representative protocol is summarized in Table 2.
| Parameter | Condition | Reference |
| Instrumentation | Waters HPLC system with UV/PDA detector | [17] |
| Stationary Phase | Altima C18 column (150 mm x 4.6 mm, 5 µm) | |
| Mobile Phase | Acetonitrile: Ammonium dihydrogen phosphate (B84403) (10:90, v/v) | [16] |
| Flow Rate | 1.5 mL/min | [16] |
| Detection Wavelength | 200 nm | [16] |
| Injection Volume | 10 µL | [17] |
| Linearity Range | 25 to 150 µg/mL | |
| Limit of Detection (LOD) | 0.06 µg/mL | |
| Limit of Quantification (LOQ) | 0.21 µg/mL |
Sample Preparation for Tablets:
-
Twenty tablets are weighed and finely powdered.
-
A portion of the powder equivalent to 10 mg of Vildagliptin is transferred to a 10 ml volumetric flask.
-
The powder is dissolved in 7 ml of diluent and sonicated.
-
The solution is filtered through a 0.45 μm filter and the volume is made up to 10 ml with the diluent.
-
A further dilution is performed to achieve a concentration within the linearity range of the method.
Caption: General workflow for HPLC quantification of Vildagliptin.
Conclusion
(2R)-Vildagliptin, as the enantiomer of a significant anti-diabetic agent, is of considerable interest to the scientific community. This guide has provided a detailed overview of its chemical structure, key physicochemical properties, and its mechanism of action as a DPP-4 inhibitor. Furthermore, established protocols for its synthesis and quantitative analysis have been presented to aid researchers in their drug development and analytical endeavors. The provided data and methodologies serve as a valuable technical resource for professionals in the pharmaceutical sciences.
References
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- 12. Vildagliptin | 274901-16-5 [chemicalbook.com]
- 13. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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